molecular formula C18H30ClN B13738333 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride CAS No. 21602-64-2

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride

Cat. No.: B13738333
CAS No.: 21602-64-2
M. Wt: 295.9 g/mol
InChI Key: FZODRMJXQKROMC-UHFFFAOYSA-N
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Description

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclohexyl ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride typically involves the reaction of 4-tert-butyl-1-phenylcyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the hydrochloride salt of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.

Scientific Research Applications

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

    4-tert-Butyl-1-phenylcyclohexanol: A related compound with similar structural features but different functional groups.

    (4-tert-Butyl-1-phenylcyclohexyl)(phenyl)methanone: Another compound with a similar cyclohexyl ring and tert-butyl group but with a different functional group.

Uniqueness: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Properties

CAS No.

21602-64-2

Molecular Formula

C18H30ClN

Molecular Weight

295.9 g/mol

IUPAC Name

(4-tert-butyl-1-phenylcyclohexyl)methyl-methylazanium;chloride

InChI

InChI=1S/C18H29N.ClH/c1-17(2,3)15-10-12-18(13-11-15,14-19-4)16-8-6-5-7-9-16;/h5-9,15,19H,10-14H2,1-4H3;1H

InChI Key

FZODRMJXQKROMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C[NH2+]C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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